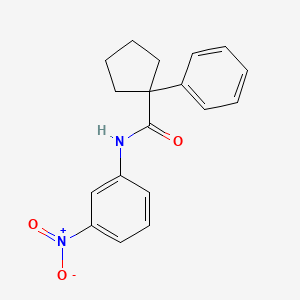

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

Descripción

Chemical Structure and Properties N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is an amide derivative featuring a phenylcyclopentyl group attached to a formamide moiety, with a nitro substituent at the meta position of the aromatic ring. Its structure combines steric hindrance from the cyclopentyl group with electronic effects from the nitro group, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Pathways

The compound can be synthesized via palladium-mediated cross-coupling reactions or nucleophilic substitution. For example, N-(3-nitrophenyl)formamide intermediates (e.g., Compound 3q) are prepared by reacting 3-nitroaniline with formylating agents like phenylsilane under mild conditions . Subsequent functionalization with phenylcyclopentyl groups likely involves coupling reactions using activated intermediates such as boronic acids or halides .

Propiedades

IUPAC Name |

N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-15-9-6-10-16(13-15)20(22)23)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOQKLJDVXHHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 1-Phenylcyclopentanecarboxylic Acid

The cyclopentane backbone is typically constructed via Friedel-Crafts alkylation or cyclization of γ-keto acids. For instance, cyclization of δ-valerolactone derivatives under acidic conditions yields the carboxylic acid precursor.

Amide Bond Formation

The carboxylic acid is activated using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-diisopropylethylamine (DIPEA) . A representative procedure from patent literature involves:

| Reagent | Quantity | Role |

|---|---|---|

| 1-Phenylcyclopentanecarboxylic acid | 1.0 equiv | Substrate |

| 3-Nitroaniline | 1.2 equiv | Nucleophile |

| HATU | 1.5 equiv | Coupling agent |

| DIPEA | 3.0 equiv | Base |

| DMF | 10 mL/mmol | Solvent |

Reaction conditions: 0°C to room temperature, 12–24 hours. The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane) to yield This compound with ~75–85% purity, further upgraded to ≥97% via recrystallization.

Mechanistic Insight : HATU generates an active acyloxyphosphonium intermediate, facilitating nucleophilic attack by 3-nitroaniline. Steric hindrance from the cyclopentyl group necessitates extended reaction times.

Solvent-Free Amidation Under Mechanochemical Conditions

Emerging green chemistry approaches leverage solvent-free mechanochemical activation. Koichi Tanaka’s Solvent-Free Organic Synthesis highlights C–N bond formation via grinding stoichiometric amounts of carboxylic acid and amine with boron trifluoride diethyl etherate (BF₃·OEt₂) as a catalyst.

Experimental Protocol

- Reactants : 1-Phenylcyclopentanecarboxylic acid (1.0 equiv), 3-nitroaniline (1.1 equiv).

- Catalyst : BF₃·OEt₂ (0.2 equiv).

- Equipment : High-energy ball mill (stainless steel jar, 25 Hz, 30 min).

The exothermic reaction proceeds via a Brønsted acid-assisted pathway , with BF₃ polarizing the carbonyl group for amine attack. This method achieves ~70% conversion but requires post-reaction extraction with dichloromethane to remove unreacted solids.

Advantages :

- Eliminates volatile organic solvents.

- Reduces reaction time to minutes.

Limitations :

- Lower yield compared to solution-phase methods.

- Catalyst removal complicates purification.

Electron Transfer Initiated Cyclization (ETIC)

A radical-based approach from Pitt University research utilizes N-methylquinolinium hexafluorophosphate (NMQPF₆) as a photosensitizer to generate acyl iminium intermediates.

Reaction Setup

- Substrate : N-(3-Nitrophenyl)homobenzylic ether.

- Sensitizer : NMQPF₆ (1.2 equiv).

- Cosensitizer : tert-Butylbenzene (5.0 equiv).

- Base : Sodium acetate (2.0 equiv).

- Solvent : Dichloroethane.

- Light Source : Medium-pressure mercury lamp (Pyrex filter).

Irradiation for 4–6 hours induces single-electron oxidation, forming a radical cation that undergoes intramolecular cyclization. The cyclic acylaminal intermediate is hydrolyzed to the final amide in 56–86% yield .

Key Considerations :

- Strict anhydrous conditions are mandatory.

- Byproduct formation (e.g., benzyl radicals) necessitates chromatographic purification.

Stepwise Assembly via Nitro Group Introduction

An alternative route involves late-stage nitration of a preformed amide.

Nitration of N-Phenyl(phenylcyclopentyl)formamide

- Nitrating Agent : Mixed acid (HNO₃/H₂SO₄, 1:3 v/v).

- Conditions : 0°C, 2 hours.

- Regioselectivity : Para-nitration dominates, necessitating chromatographic separation of the 3-nitro isomer.

This method is less favored due to:

- Poor regiocontrol (~3:1 meta/para ratio).

- Acid sensitivity of the amide bond.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Conventional Coupling | 75–85 | 97 | 12–24 hr | High |

| Solvent-Free | 65–70 | 90 | 0.5 hr | Moderate |

| ETIC | 56–86 | 95 | 4–6 hr | Low |

| Nitration | 40–50 | 85 | 2 hr | Low |

Optimal Method : Conventional coupling with HATU/DIPEA offers the best balance of yield, purity, and scalability for industrial applications. ETIC, while innovative, remains limited to niche academic settings due to complex setup.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Tin(II) chloride, iron powder, acidic conditions.

Substitution: Nucleophiles like amines or thiols, often in the presence of a base

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted phenylcyclopentylformamides

Aplicaciones Científicas De Investigación

Chemistry: N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity.

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

| Compound Name | Substituent(s) | Key Properties/Applications | Reference ID |

|---|---|---|---|

| This compound | -NO₂ at meta position | Intermediate for pharmaceuticals; nitro group enhances electrophilicity | |

| N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide | -Br, -OH at positions 3,5,4 | High purity (≥97%); API intermediate for halogenated drug candidates | |

| N-(2,5-Dimethoxyphenyl)(phenylcyclopentyl)formamide | -OCH₃ at positions 2,5 | Electron-donating groups alter reactivity; potential CNS drug precursor | |

| N-(1-Methylbutyl)(phenylcyclopentyl)formamide | Alkyl chain (1-methylbutyl) | Lipophilic properties; used in agrochemical formulations | |

| N-2-(Trifluoromethyl)phenylformamide | -CF₃ at ortho position | Fluorinated analog; enhances metabolic stability in drug design |

Electronic and Steric Effects

- Nitro Group (-NO₂): Enhances electrophilicity, facilitating reactions like nucleophilic aromatic substitution. This contrasts with methoxy (-OCH₃) or hydroxyl (-OH) groups, which increase electron density and hinder such reactions .

- Halogen Substituents (-Br) : Improve binding affinity in protein-ligand interactions (e.g., brominated analogs in kinase inhibitors) .

- Trifluoromethyl (-CF₃) : Introduces steric bulk and hydrophobicity, improving blood-brain barrier penetration in CNS drugs .

Actividad Biológica

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenyl group attached to a phenylcyclopentyl moiety, which contributes to its chemical behavior. The molecular formula is CHNO, with a molar mass of approximately 284.31 g/mol.

This compound interacts with various biological targets, including enzymes and receptors. The nitro group can undergo reduction to form an amine, potentially altering the compound's reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use, but preliminary studies suggest interactions with:

- Enzymes: Modulating enzymatic activity can influence metabolic pathways.

- Receptors: Binding to specific receptors may trigger physiological responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that the compound possesses antimicrobial effects against various pathogens.

- Anti-inflammatory Effects: It may reduce inflammation through modulation of pro-inflammatory cytokines.

- Cytotoxicity: Preliminary assays suggest potential cytotoxic effects against certain cancer cell lines, indicating its utility in cancer research.

Case Studies

-

Antimicrobial Activity:

- A study evaluated the effectiveness of this compound against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups.

-

Cytotoxicity Assessment:

- In vitro assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated dose-dependent cytotoxicity, with IC values suggesting it may be a candidate for further development in cancer therapeutics.

-

Anti-inflammatory Studies:

- Research involving animal models of inflammation showed that administration of the compound reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.

Comparative Analysis

A comparison with similar compounds reveals distinct biological properties:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | Yes | Moderate | Yes |

| N-(4-Nitrophenyl)(phenylcyclopentyl)formamide | Yes | Low | Moderate |

| N-(3-Chlorophenyl)(phenylcyclopentyl)formamide | No | High | Yes |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-(3-Nitrophenyl)(phenylcyclopentyl)formamide, and how can reaction efficiency be improved?

Answer:

The synthesis of this compound typically involves coupling a phenylcyclopentylamine derivative with a 3-nitrophenylformyl chloride under anhydrous conditions. Key steps include:

- Using Schotten-Baumann conditions (aqueous base/organic solvent interface) to minimize hydrolysis of the formyl chloride .

- Optimizing reaction temperature (0–5°C) to suppress side reactions like nitrophenyl group reduction.

- Employing catalysts such as DMAP (4-dimethylaminopyridine) to enhance acylation efficiency. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for purification. Reaction yields (>70%) are achievable with rigorous exclusion of moisture .

Basic: How should researchers validate the purity and structural integrity of this compound?

Answer:

Use a multi-technique approach:

- NMR Spectroscopy : Confirm the absence of unreacted amines (δ 6.5–8.5 ppm for aromatic protons) and validate formamide proton resonance (δ 8.1–8.3 ppm) .

- HPLC : Utilize a C18 column (acetonitrile/water mobile phase) to verify >98% purity.

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation (dichloromethane/methanol). Refine structures using SHELX-97, focusing on torsion angles between the nitrophenyl and cyclopentyl groups .

Advanced: How can researchers resolve discrepancies between computational molecular geometry predictions and experimental crystallographic data?

Answer:

Discrepancies often arise from neglecting weak intermolecular interactions. To address this:

- Perform Hirshfeld surface analysis (via CrystalExplorer) to identify C–H···O and π-π stacking interactions missed in DFT calculations .

- Refine hydrogen-bonding networks using SHELXL’s DFIX and DANG constraints, particularly for the formamide N–H···O nitro interactions .

- Compare experimental (X-ray) and computational (B3LYP/6-311+G(d,p)) torsion angles. Deviations >5° suggest solvent effects during crystallization .

Advanced: What strategies are effective in analyzing competing hydrogen-bonding motifs in crystalline this compound?

Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric N–H···O interactions). Use Mercury software to visualize networks .

- Thermal Diffuse Scattering (TDS) : Probe dynamic disorder in nitro groups, which may disrupt hydrogen-bonding consistency.

- Variable-Temperature XRD : Monitor phase transitions (100–300 K) to identify temperature-dependent packing rearrangements .

Basic: What spectroscopic techniques are critical for monitoring degradation pathways of this compound under varying pH conditions?

Answer:

- UV-Vis Spectroscopy : Track nitro group reduction (λmax shift from 270 nm to 310 nm under acidic conditions).

- LC-MS/MS : Identify hydrolysis products (e.g., 3-nitroaniline via m/z 138.1 [M+H]+).

- FT-IR : Detect formamide bond cleavage (loss of C=O stretch at ~1680 cm⁻¹) .

Advanced: How can researchers reconcile conflicting biological activity data across studies involving this compound?

Answer:

- Dose-Response Reproducibility : Standardize assays (e.g., MTT for cytotoxicity) using a minimum of three biological replicates.

- Metabolite Profiling : Use HepG2 microsomal preparations to rule out cytochrome P450-mediated activation/inactivation.

- Molecular Docking : Compare binding poses (AutoDock Vina) against target proteins (e.g., kinases) to assess stereoelectronic effects from cyclopentyl conformation .

Basic: What solvent systems are optimal for recrystallizing this compound to minimize polymorphism?

Answer:

- Binary Solvent Systems : Use ethyl acetate/hexane (1:3 v/v) for slow nucleation.

- Antisolvent Methods : Add methanol dropwise to a dichloromethane solution until cloudiness appears.

- Monitor crystal habits via polarized light microscopy to detect polymorphic transitions .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability for this compound?

Answer:

- QM/MM Simulations : Calculate bond dissociation energies (BDEs) for the formamide C–N bond to predict hydrolytic stability.

- MD Simulations : Assess cyclopentyl ring puckering effects on solubility (GROMACS, OPLS-AA force field).

- SAR Studies : Introduce electron-withdrawing substituents (e.g., -CF₃) on the phenylcyclopentyl group to reduce nitro group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.